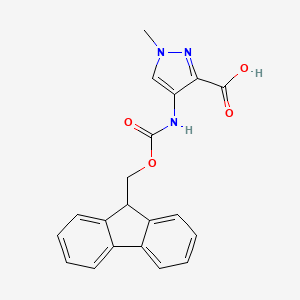

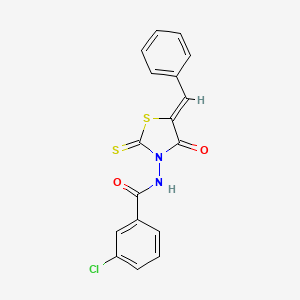

![molecular formula C8H4BrClN2O2 B2517983 Ácido 3-bromo-6-cloroimidazo[1,2-a]piridina-2-carboxílico CAS No. 923225-00-7](/img/structure/B2517983.png)

Ácido 3-bromo-6-cloroimidazo[1,2-a]piridina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical intermediate that can be utilized in the synthesis of various heterocyclic compounds. These compounds often exhibit a range of biological activities and are of interest in the development of new pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several steps, starting from basic raw materials such as dichloropyridine. For instance, 3-Chloro-2-hydrazine pyridine is synthesized from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine . Subsequent cyclization with diethyl maleate and bromination with phosphorus oxybromide leads to the formation of brominated pyrazole intermediates . These intermediates can then be further modified to produce various derivatives, including those with the imidazo[1,2-a]pyridine structure .

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR spectroscopy. Single crystal X-ray diffraction studies provide unambiguous confirmation of the structure, including bond lengths and angles . These techniques are essential for ensuring the correct molecular structure of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. For example, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines leads to the formation of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . Additionally, the reaction between acid chloride and 2,3-diaminopyridine can yield different products depending on the reaction conditions, such as the presence of a base and the solvent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various analytical techniques. The crystal packing, hydrogen bonding, and π-π stacking interactions are factors that influence the physical state and stability of the compounds . The overall yield and purity of the synthesized compounds are also important considerations, with methods being optimized to improve these parameters .

Aplicaciones Científicas De Investigación

- Aplicación: El compuesto demuestra alta selectividad y sensibilidad para monitorear fluctuaciones de pH en el rango de 3.0–7.0. Exhibe una reversibilidad brillante y un tiempo de respuesta extremadamente corto .

Detección y monitoreo del pH

Sondas fluorescentes para estudios de autofagia

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-2-1-4(10)3-12(5)7/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAWBCUJQYCZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Cl)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

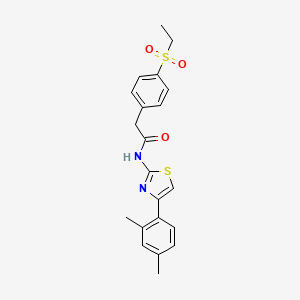

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

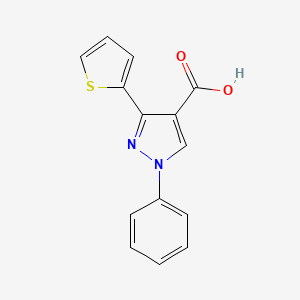

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)

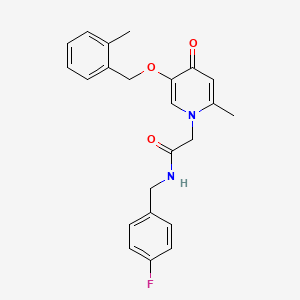

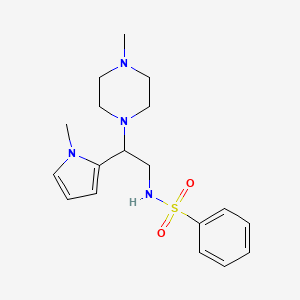

![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)

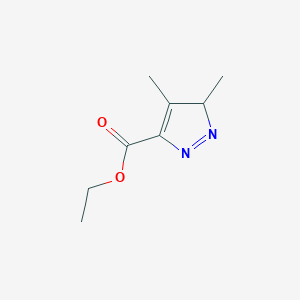

![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)